molecular formula C15H23NO3 B2706196 2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 1493308-88-5

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine

Cat. No.: B2706196
CAS No.: 1493308-88-5
M. Wt: 265.353
InChI Key: BALWWVULLYBZPI-UHFFFAOYSA-N
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Description

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine (CAS 207740-23-6), also known as cyclopropylmescaline (CPM), is a synthetic phenethylamine derivative with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol . Structurally, it features a phenyl ring substituted at the 3,5-positions with methoxy groups and at the 4-position with a cyclobutylmethoxy moiety, linked to an ethanamine side chain. This compound is part of the 2C-X family of psychoactive substances, which are characterized by their substitution patterns on the aromatic ring and psychoactive properties .

Properties

IUPAC Name

2-[4-(cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-8-12(6-7-16)9-14(18-2)15(13)19-10-11-4-3-5-11/h8-9,11H,3-7,10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWWVULLYBZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2CCC2)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with methoxy groups at the 3 and 5 positions.

    Attachment of the cyclobutylmethoxy group:

    Formation of the ethanamine side chain: The final step involves the attachment of the ethanamine side chain to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use. For example, in a biological setting, it may interact with receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

The structural diversity among phenethylamine derivatives primarily lies in the substituents on the phenyl ring. Below is a comparison of key analogs:

Compound Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Reference
2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine Cyclobutylmethoxy C₁₄H₂₁NO₃ 251.33
2-[4-(3-Buten-2-yloxy)-3,5-dimethoxyphenyl]ethanamine 3-Buten-2-yloxy C₁₄H₂₁NO₃ 251.33
2-[3,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine Trifluoroethoxy C₁₂H₁₆F₃NO₃ 279.26
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine Ethoxy C₁₂H₁₉NO₃ 225.29
2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine) Ethyl C₁₂H₁₉NO₂ 209.28

Key Observations :

  • The cyclobutylmethoxy and 3-buten-2-yloxy analogs share identical molecular formulas but differ in steric and electronic properties due to their substituents.
  • Trifluoroethoxy substitution () adds electronegative fluorine atoms, likely enhancing metabolic stability compared to non-fluorinated analogs .
  • Ethoxy-substituted compounds () are smaller and less sterically hindered, which may influence pharmacokinetics.
Physicochemical Properties
  • Acid-Base Behavior : All compounds possess a primary amine (pKa ~9–10), making them predominantly protonated at physiological pH. Substituents like trifluoroethoxy may slightly alter solubility .
Pharmacological Activity
  • Psychoactive Effects: Like other 2C-X compounds (e.g., 2C-E, 2C-I), cyclopropylmescaline is presumed to act as a serotonin receptor agonist (5-HT₂A/₂C), inducing hallucinogenic effects.
  • Structure-Activity Relationships (SAR) :
    • The size and rigidity of the 4-position substituent (e.g., cyclobutylmethoxy vs. ethyl in 2C-E) may modulate receptor affinity and duration of action.
    • Electron-withdrawing groups (e.g., trifluoroethoxy) could delay metabolism, prolonging effects .
Legal Status

Biological Activity

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine, also known as a novel phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, influencing numerous physiological processes.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15_{15}H23_{23}NO3_{3}. Its structure includes:

  • Cyclobutylmethoxy group : Enhances lipophilicity and may improve membrane permeability.
  • Dimethoxy substitutions : Potentially increase the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could modulate neurotransmission and influence mood and behavior.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Preliminary studies suggest that this compound may exhibit antidepressant properties by enhancing serotonergic activity.
  • Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress, potentially reducing neurodegeneration.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies

  • Antidepressant Activity :
    • A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to increased serotonin levels in the brain.
  • Neuroprotection :
    • In vitro experiments revealed that the compound could reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism against neurotoxic agents.
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar phenethylamines and their known activities:

Compound NameStructureKnown Activities
Compound APhenethylamine derivativeAntidepressant, anxiolytic
Compound BDimethoxyphenyl derivativeNeuroprotective, anti-inflammatory
This compoundComplex phenethylamineAntidepressant-like, neuroprotective, anti-inflammatory

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